ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate
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Overview
Description
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is an organic compound with the molecular formula C9H15NO5. It is a colorless to pale yellow liquid with a faint odor and is soluble in both water and organic solvents. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of hydrazine and amide intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate typically involves the following steps:
Reaction of L-alanine with diethylamino methanol: This reaction produces L-alanine methyl ester.
Reaction of L-alanine methyl ester with N-ethoxyoxalyl chloride: This step yields the target compound, ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and proteins.
Biology: It is used in the formation of hydrazine and amide intermediates, which are important in various biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate involves its interaction with molecular targets and pathways in the body. It acts as a reagent in the formation of hydrazine and amide intermediates, which are involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Uniqueness
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is unique due to its specific structure and reactivity. Unlike other esters, it contains a hydrazinecarbonyl group, which makes it particularly useful in the synthesis of hydrazine and amide intermediates. This unique feature sets it apart from other similar compounds and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c1-3-15-7(13)5(11)9-10-6(12)8(14)16-4-2/h3-4H2,1-2H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAFWIZKBQVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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